molecular formula C9H7N3S2 B4624018 [(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile

[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile

Cat. No. B4624018
M. Wt: 221.3 g/mol
InChI Key: HKRYWEWCGOQQBH-UHFFFAOYSA-N
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Description

[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile represents a chemical compound that belongs to the benzothiazole derivatives. These compounds are known for their diverse chemical reactions and significant potential in various chemical syntheses due to their unique structural features.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to [(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile, often involves one-pot synthesis techniques. For example, a one-pot synthesis approach has been reported where ketones are treated with [hydroxy(tosyloxy)iodo]benzene and thioureas in refluxing acetonitrile, leading to the formation of 4-substituted 2-amino or 2-(arylamino) thiazoles (Moriarty et al., 1992). This method highlights the versatility of acetonitrile as a solvent in facilitating complex chemical reactions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including [(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile, is characterized by the presence of a benzothiazole core which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The molecular structure of these compounds can be further elucidated through techniques such as X-ray crystallography, which has been used to determine the structure of related benzothiazole compounds (Al-Omran & El-Khair, 2014).

Chemical Reactions and Properties

Benzothiazole derivatives, including [(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile, undergo a variety of chemical reactions. They can participate in cyclization reactions to form triazole derivatives or react with electrophilic reagents to yield thiophene derivatives. Such reactivity demonstrates the compounds' utility in synthesizing heterocyclic compounds with potential biological activities (Pokhodylo et al., 2009).

Physical Properties Analysis

The physical properties of benzothiazole derivatives can be influenced by their molecular structure. These compounds often display solid-state properties suitable for further chemical modification and application in various fields. Their solubility in solvents like acetonitrile facilitates their use in chemical synthesis and analysis.

Chemical Properties Analysis

Benzothiazole derivatives exhibit a range of chemical properties, including the ability to act as ligands in coordination chemistry, participate in electrochemical processes, and exhibit glycosidase inhibitory activity. These properties are attributed to the benzothiazole moiety and its interaction with various chemical reagents and conditions (Patil et al., 2012).

Scientific Research Applications

Synthesis and Chemical Applications

Facile Synthesis of Polysubstituted Thiophene and Benzo[g]Thiazolo[3,2-a]Pyridines : This compound has been used as a precursor for the synthesis of novel thiophene and benzo[g]thiazolo[3,2-a]pyridines, showcasing its importance in creating complex heterocyclic structures with potential biological activities (Raslan et al., 1999).

One-Pot Synthesis of 2-Amino- and 2-(Arylamino)-Substituted Thiazoles and Selenazoles : Demonstrates a one-pot synthesis approach for 2-amino- or 2-(arylamino) thiazoles, utilizing this compound in the presence of [hydroxy(tosyloxy)iodo]benzene and thioureas, highlighting its role in simplifying synthetic routes for complex heterocycles (Moriarty et al., 1992).

Pharmacological and Biological Applications

Design and Synthesis of (Benzothiazol-2-yl)acetonitrile Inhibitors of the c-Jun N-terminal Kinase : This study explores the synthesis of benzothiazol-2-yl)acetonitrile derivatives as potent and selective inhibitors of JNK, implicating the compound in the development of treatments for diseases related to cell death and inflammation (Gaillard et al., 2005).

Antileishmanial Activities of Functionalized S-Alkyl/Aryl Benzothiazole-2-carbothioate Scaffold : Highlights the synthesis of S-alkyl/aryl benzothiazole-2-carbothioate from thiols, oxalyl chloride, and 2-aminothiophenols, with some derivatives evaluated for their antimicrobial activity against Leishmania donovani, showing potential as antileishmanial leads (Dar et al., 2016).

properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c10-3-4-13-9-12-7-2-1-6(11)5-8(7)14-9/h1-2,5H,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYWEWCGOQQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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